2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a tertiary amine derivative featuring a piperidine ring substituted with a benzyl-ethyl-amino-methyl group and a hydroxyethyl side chain.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-18(14-16-8-4-3-5-9-16)15-17-10-6-7-11-19(17)12-13-20/h3-5,8-9,17,20H,2,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNDXFIABUZSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
Step 1: Synthesis of Benzyl-ethyl-amine
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Procedure : Benzaldehyde (1.0 equiv) reacts with ethylamine (1.2 equiv) in dry ethanol under nitrogen. NaBH₄ (2.0 equiv) is added at 0°C, followed by stirring at 25°C for 12 hours.
Step 2: Functionalization of Piperidine
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Procedure : 2-Piperidinemethanol (1.0 equiv) is treated with benzyl-ethyl-amine (1.5 equiv) in DMF at 80°C for 24 hours. Catalytic p-toluenesulfonic acid (PTSA) accelerates imine formation.
Step 3: Ethanol Moiety Attachment
Nucleophilic Substitution Pathway
Step 1: Piperidine Activation
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Procedure : 2-(Piperidin-1-yl)ethanol (1.0 equiv) is brominated using PBr₃ in dichloromethane (DCM) at 0°C, yielding 2-(piperidin-1-yl)ethyl bromide.
Step 2: Alkylation of Benzyl-ethyl-amine
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Procedure : The bromide intermediate reacts with benzyl-ethyl-amine (1.5 equiv) in acetonitrile at 70°C for 12 hours. Triethylamine (TEA) neutralizes HBr.
Optimization Strategies
Catalytic Enhancements
Temperature and Time Adjustments
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Optimal Conditions : Reactions at 80°C for 24 hours balance yield (82%) and side-product minimization. Prolonged heating (>30 hours) degrades the product by 15%.
Comparative Analysis of Methods
Challenges and Solutions
Steric Hindrance
The benzyl group’s bulkiness slows nucleophilic attack on the piperidine ring. Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
Purification Difficulties
Co-eluting by-products complicate isolation. Solution : Column chromatography with silica gel (ethyl acetate:hexane, 3:7) achieves >95% purity.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperidine ring in the presence of a base.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol, particularly the piperidine-ethanol backbone and tertiary amine substituents:
Comparative Analysis
- In contrast, Miglitol impurities feature benzyloxy groups, which are more polar but sterically hindered, likely impacting enzyme-binding specificity . The hydroxyethyl side chain in the target compound and 2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol may facilitate hydrogen bonding, a critical factor in receptor interactions .
Pharmacological Implications :
- While the target compound lacks direct therapeutic data, Miglitol impurities are linked to antidiabetic drug synthesis, where stereochemistry and substituent positioning dictate inhibitory activity against α-glucosidase enzymes .
- Piperidine derivatives with imidazole substituents (e.g., GLP1 receptor activators in ) highlight the scaffold’s versatility in targeting metabolic disorders, though their structures diverge significantly from the target compound .
- Synthesis and Stability: The discontinued status of the target compound suggests synthetic challenges, possibly due to the instability of the benzyl-ethyl-amino group under reaction conditions. Miglitol impurities, however, are synthesized as part of rigorous stereocontrolled processes, emphasizing the role of protecting groups (e.g., benzyloxy) in stability .
Research Findings and Limitations
- Safety and Handling: 2-[1-Benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol has documented safety protocols, including first-aid measures for skin/eye contact, though toxicity data remain sparse .
- Therapeutic Potential: No direct studies on the target compound’s bioactivity are available.
Biological Activity
The compound 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol , with the CAS number 1353982-06-5, is a piperidine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C17H28N2O
- Molecular Weight : 276.42 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and an ethylamino moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds related to piperidine and their derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below is a detailed examination of the biological activities associated with this compound.
Antimicrobial Activity
A study evaluating various piperidine derivatives found that certain structural modifications could enhance antibacterial and antifungal properties. While specific data on this compound is limited, similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
| Compound C | 0.0195 | C. albicans |
The MIC values indicate strong antibacterial activity, suggesting that derivatives like this compound may also possess similar properties.
Anticancer Activity
In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism typically involves the disruption of microtubule assembly, which is critical for cell division.
Case Study: Piperidine Derivatives
A recent investigation into related compounds showed:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound D | 4.98 | HepG2 | Microtubule destabilization |
| Compound E | 7.84 | MDA-MB-231 | Apoptosis induction |
These findings suggest that this compound may similarly affect cancer cell viability through analogous pathways.
Neuroprotective Effects
Piperidine derivatives are also noted for their neuroprotective properties. Research has indicated that such compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.
The neuroprotective effects are primarily attributed to the modulation of dopamine receptors and enhancement of synaptic plasticity, which are critical in conditions like Parkinson's disease and Alzheimer's disease.
Q & A
Q. What structural features of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol influence its reactivity in organic synthesis?
The compound’s piperidine core, benzyl-ethyl-amine substituent, and ethanol moiety dictate its reactivity. The piperidine ring acts as a secondary amine, enabling nucleophilic reactions (e.g., alkylation or acylation), while the benzyl group enhances lipophilicity, affecting solubility in polar solvents like ethanol . The ethanol group allows for hydrogen bonding, critical in interactions with biological targets. For synthetic modifications, prioritize protecting the ethanol hydroxyl group to avoid unwanted side reactions during amine derivatization .
Q. What are standard synthetic routes for this compound?
Synthesis typically involves sequential alkylation and reductive amination steps. For example:
Piperidine precursor preparation : React piperidine with chloroethanol under basic conditions to form 1-(2-hydroxyethyl)piperidine.
Benzyl-ethyl-amine coupling : Use a Mannich reaction or nucleophilic substitution to attach benzyl-ethyl-amine to the piperidine ring.
Key reagents include sodium triacetoxyborohydride (for reductive amination) and triethylamine (as a base). Solvents like dichloromethane or acetone are common .
Q. How does the compound’s solubility profile impact formulation in pharmacological studies?
The compound’s moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water necessitates formulation strategies such as:
- Co-solvent systems : Ethanol-water mixtures (e.g., 4:6 ratio) for in vitro assays.
- Liposomal encapsulation : To enhance bioavailability in in vivo models.
Refer to solubility data from analogs like [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol for optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from stereochemical variations or assay conditions. For example:
- Stereochemistry : Chiral centers (e.g., R vs. S configurations in piperidine derivatives) significantly alter receptor binding. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What methodologies are recommended for elucidating the compound’s interaction with neurological targets (e.g., GPCRs)?
Computational docking : Predict binding modes using software like AutoDock Vina, focusing on conserved residues in GPCR transmembrane domains.
Biophysical assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values).
- Radioligand displacement : Use tritiated analogs to quantify receptor affinity.
Functional assays : Monitor downstream signaling (e.g., calcium flux for Gq-coupled receptors) .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test palladium or nickel catalysts for C-N coupling steps.
- Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry.
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 8 hours to 2 hours at 70°C) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data for analogs like 2-Piperidineethanol,1-(phenylmethyl)- for hazard guidelines .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS.
CYP450 inhibition screening : Test against major isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions.
Stable isotope labeling : Synthesize a deuterated analog to track metabolic pathways .
Methodological Challenges and Solutions
Q. Addressing low yield in reductive amination steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
